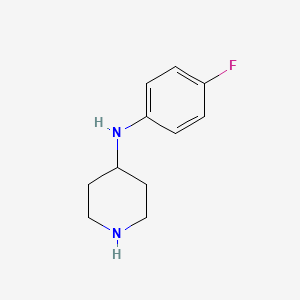

![molecular formula C8H14N4O3S B2499224 N-((5,6,8,9-四氢-[1,2,4]三唑并[4,3-d][1,4]噁唑-3-基)甲基)甲磺酰胺 CAS No. 2228693-03-4](/img/structure/B2499224.png)

N-((5,6,8,9-四氢-[1,2,4]三唑并[4,3-d][1,4]噁唑-3-基)甲基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are small organic frameworks that have been identified to provide potent ligands for numerous receptors . They are extremely impactful in the field of medicine and related fields, acting as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms .

Synthesis Analysis

The synthesis of such compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .Molecular Structure Analysis

The molecular structure of this compound can be determined using various analytical methods. For instance, the method for determination of triazolopyrazine uses a liquid chromatograph Acquity H-Class (Waters) coupled with a simple QDa detector (Waters) . The detection was performed using positive electrospray and selected ion monitoring at m/z 193 .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include nitrosation, nitrites, and scavengers . These reactions were used during an optimization study of manufacturing of Sitagliptin and Sitagliptin/Metformin drug products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical methods. For instance, the 1 H NMR spectrum (500 MHz, DMSO-d 6), δ, ppm (J, Hz): 3.56 (2H, t, J = 5.7, 6-CH 2); 3.91 (3H, s, OCH 3); 4.50 (2H, t, J = 5.8, 5-CH 2); 4.58 (2H, s, 8-CH 2); 10.42 (2H, br. s, NH 2 +) .科学研究应用

结构研究和合成

X射线粉末衍射研究:Dey等人(2015年)探讨了尼美舒利三唑衍生物的结构研究,包括N-((5,6,8,9-四氢-[1,2,4]三唑并[4,3-d][1,4]噁唑-3-基)甲基)甲磺酰胺。他们使用X射线粉末衍射来确定晶体结构,并通过Hirshfeld表面和指纹图分析分子间相互作用(Dey et al., 2015)。

抗乙酰胆碱酯酶活性:Holan等人(1997年)研究了一些甲磺酸酯的合成和抗乙酰胆碱酯酶活性,可能包括N-((5,6,8,9-四氢-[1,2,4]三唑并[4,3-d][1,4]噁唑-3-基)甲基)甲磺酰胺的衍生物(Holan et al., 1997)。

生化和药理应用

除草活性:一项研究讨论了取代N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物的制备,其中包括所讨论化学物质的衍生物。这些化合物在广谱植被上显示出有希望的除草活性(Moran, 2003)。

农田土壤中的农药吸附:Spadotto和Hornsby(2003年)开发了一个关于酸性农药在土壤中吸附的模型,可能与N-((5,6,8,9-四氢-[1,2,4]三唑并[4,3-d][1,4]噁唑-3-基)甲基)甲磺酰胺等化合物相关。这项研究有助于了解这类化合物如何与土壤环境相互作用(Spadotto & Hornsby, 2003)。

乙醇羟基酸合酶抑制:Chen等人(2009年)合成了一种三唑吡咯并-2-磺酰胺作为乙醇羟基酸合酶的抑制剂,这是除草活性中的一个酶靶标。这项研究为类似化合物的潜在农业应用提供了见解(Chen et al., 2009)。

未来方向

The future directions in the research and development of this compound involve the creation of compound collections containing “privileged scaffolds” which may eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc . There is also potential for further synthetic application of the library members for medicinally oriented synthesis .

属性

IUPAC Name |

N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O3S/c1-16(13,14)9-6-8-11-10-7-2-4-15-5-3-12(7)8/h9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWYMINOUCBYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=NN=C2N1CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2499143.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2499145.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)

![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499151.png)

![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)

![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2499154.png)

![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)

![N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2499164.png)